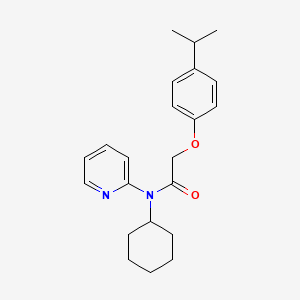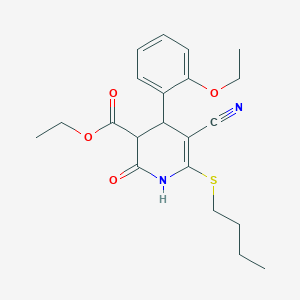
N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide
説明
N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Evaluation of Derivatives for Corrosion Inhibition
Research on synthesizing derivatives of acetamide and their applications in corrosion prevention showcases the chemical manipulation of similar compounds for industrial applications. Specifically, derivatives were tested for their efficiency in preventing corrosion on steel coupons in acidic and oil medium conditions, demonstrating the potential of tailored chemical compounds in material science (Yıldırım & Çetin, 2008).
Antimicrobial Activity of Thiazole and Pyridone Derivatives
The antimicrobial activity of various chemically synthesized derivatives, including thiazole and pyridone, indicates the potential biomedical applications of complex acetamides. Such research highlights the exploration of novel compounds for their efficacy against bacteria and fungi, pointing towards the possible medical applications of "N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide" in developing new antimicrobials (Ali et al., 2010).
Applications in Polymer Chemistry
The synthesis and application of cyclohexene derivatives in polymer chemistry, such as the development of polymer-anchored catalysts for oxidation reactions, provide a template for exploring "this compound" in similar contexts. These studies suggest potential uses in creating advanced materials with specific chemical properties for industrial applications (Linden & Farona, 1977).
Molecular Imprinting for Herbicide Detection
Research on molecularly imprinted polymers for the detection of herbicides showcases the application of chemical compounds in environmental monitoring and safety. This approach could be adapted to study "this compound" for similar or related purposes, indicating its potential in analytical chemistry and environmental science (Guan et al., 2011).
特性
IUPAC Name |
N-cyclohexyl-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)18-11-13-20(14-12-18)26-16-22(25)24(19-8-4-3-5-9-19)21-10-6-7-15-23-21/h6-7,10-15,17,19H,3-5,8-9,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOARQIDCDITQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(C2CCCCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4064034.png)
![3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4064047.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4064053.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}isonicotinamide](/img/structure/B4064077.png)
![4-bromophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4064089.png)

![N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4064093.png)
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B4064098.png)
![1-(2-{1-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B4064108.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide]](/img/structure/B4064116.png)
![2-(5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B4064119.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-phenylethyl)amine](/img/structure/B4064127.png)
![4,7,7-trimethyl-3-oxo-N-1,3-thiazol-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064139.png)
![N-ethyl-3,5-dimethyl-4-oxo-N-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4064140.png)
